molecular formula C20H18N6NaO3+ B560457 sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid CAS No. 6300-44-3

sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid

Cat. No.: B560457
CAS No.: 6300-44-3
M. Wt: 413.4 g/mol
InChI Key: XPYXCDXPWJROPD-UHFFFAOYSA-N
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Description

NSC45586 is a chemical compound known for its role as an inhibitor of pleckstrin homology domain and leucine-rich repeat protein phosphatase (PHLPP). It is selective for PHLPP1 and PHLPP2, which are involved in the regulation of the protein kinase B (AKT) signaling pathway . The molecular formula of NSC45586 is C20H17N6NaO3, and it has a molecular weight of 412.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC45586 involves the preparation of benzoic acid derivatives. The key steps include diazotization and azo coupling reactions. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with an aromatic amine under alkaline conditions .

Industrial Production Methods

Industrial production of NSC45586 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C in powder form to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NSC45586 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid exhibits promising anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study :
A study published in MDPI highlighted the compound's effectiveness against multiple cancer types by targeting specific pathways involved in tumor growth. The compound demonstrated significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies .

Antimicrobial Properties

The compound has also shown notable antimicrobial activity against a range of bacterial strains. Its structure allows it to interact with bacterial cell membranes, leading to disruption and cell death.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 mg/mL
Escherichia coli0.062 mg/mL
Pseudomonas aeruginosa0.250 mg/mL

This table summarizes the MIC values observed in laboratory settings, indicating the compound's potential as an antimicrobial agent .

Dye Technology Applications

Sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid is also utilized in dye manufacturing due to its vibrant color properties. It serves as an azo dye precursor, which is significant in textile and cosmetic industries.

Color Fastness and Stability

The dye exhibits excellent color fastness properties, making it suitable for applications where durability is essential. Studies have shown that textiles dyed with this compound maintain their color even after multiple washes.

Case Study :
An investigation into the stability of azo dyes revealed that sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid retained its color under various environmental conditions, including exposure to light and heat .

Environmental Considerations

While sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid has beneficial applications, it is crucial to assess its environmental impact due to the potential toxicity associated with azo compounds.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound in various applications. Findings suggest that while it shows low acute toxicity in controlled environments, long-term exposure effects require further investigation.

Biological Activity

Sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid, commonly referred to as a sodium salt of a diazo compound, is an organic molecule with significant biological activity. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula: C27H24N8NaO6S
  • Molecular Weight: 611.58 g/mol
  • CAS Number: 6330-91-2
  • Density: 1.54 g/cm³
  • LogP: 9.6077 (indicating high lipophilicity)

The structure of the compound features multiple aromatic rings and functional groups that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of diazo functional groups is known to facilitate electron transfer processes, which can lead to alterations in redox states within cells.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities. These activities are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism may involve the scavenging of free radicals and the modulation of antioxidant enzyme activities.

Anticancer Activity

Several studies have explored the anticancer potential of similar diazo compounds. For instance:

  • In Vitro Studies : Compounds with analogous structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Mechanistic Insights : The proposed mechanisms include the inhibition of DNA synthesis and interference with cell cycle progression.

Study 1: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated significant dose-dependent cytotoxicity:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
506070
1003040

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration compared to control samples:

Sample Concentration (µg/mL)% Inhibition
00
5025
10050
20075

Properties

IUPAC Name

sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYXCDXPWJROPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6NaO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40713364
Record name sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6300-44-3
Record name NSC45586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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